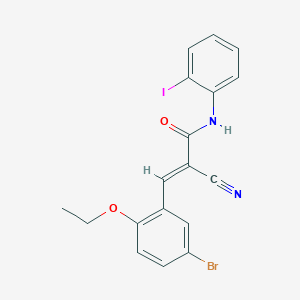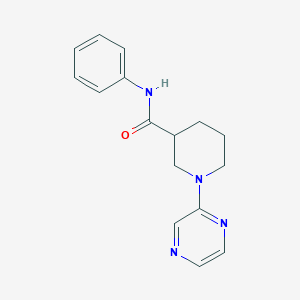
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.
Mécanisme D'action
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of GABA. By inhibiting this enzyme, N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. This compound has also been shown to enhance cognitive function and memory in animal models. Additionally, it has been reported to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. This compound has also been shown to have a good safety profile in animal studies. However, the limitations of using N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide. One potential area of investigation is the development of new drugs based on this compound for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide on cognitive function and memory. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide involves the reaction between 2-cyanopyrazine and N-phenylpiperidine-3-carboxamide in the presence of a base. The reaction proceeds via nucleophilic addition followed by cyclization to form the desired product. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been investigated for the treatment of various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. It has also been studied for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-14-6-2-1-3-7-14)13-5-4-10-20(12-13)15-11-17-8-9-18-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZHMYSULYUTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)
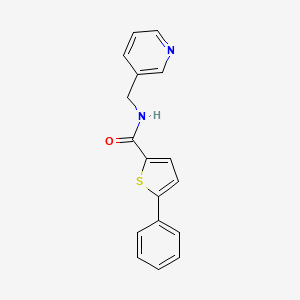
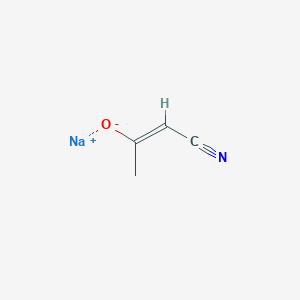
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

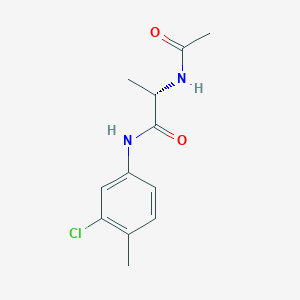
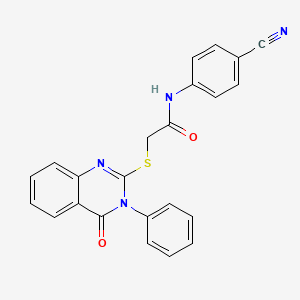

![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
